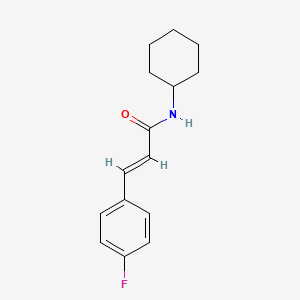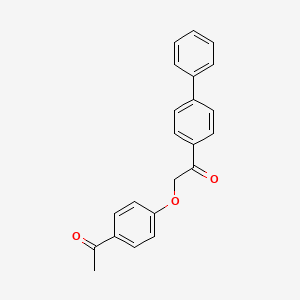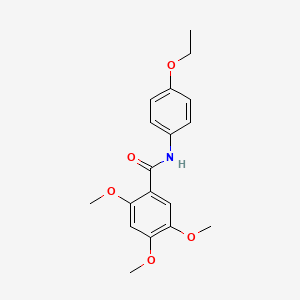
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA is a member of the benzylamine family of compounds and has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Wirkmechanismus
The exact mechanism of action of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of HDACs, leading to changes in gene expression. In inflammation, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In infectious diseases, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of HDACs, and its anti-inflammatory and anti-microbial activities. However, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine. One potential area of research is the development of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine-based therapies for cancer and inflammation. Another potential area of research is the identification of the specific molecular targets of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine and the development of more potent and selective analogs. In addition, the use of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine as a tool compound for the study of HDACs and their role in gene expression regulation could lead to the development of new therapies for various diseases.
Synthesemethoden
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-pyridinylmethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield of the reaction is typically high, and the purity of the resulting product can be easily confirmed using analytical techniques such as HPLC or NMR.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJARHRZUSPUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)


![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)

![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)
